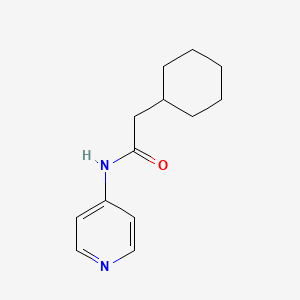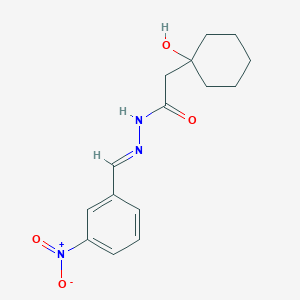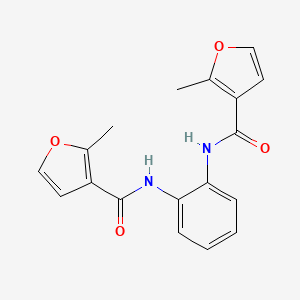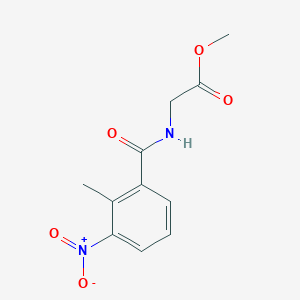
2-cyclohexyl-N-4-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-4-pyridinylacetamide, also known as JNJ-54175446, is a small molecule compound that has been developed for its potential use as a therapeutic agent in the treatment of various diseases. This compound belongs to the class of pyridine derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 2-cyclohexyl-N-4-pyridinylacetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and neuronal function. This compound has been shown to inhibit the activity of certain enzymes such as phosphodiesterase and histone deacetylase, which are involved in these pathways.
Biochemical and Physiological Effects
In addition to its potential therapeutic effects, 2-cyclohexyl-N-4-pyridinylacetamide has also been studied for its biochemical and physiological effects. This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. It has also been shown to cross the blood-brain barrier, indicating its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-cyclohexyl-N-4-pyridinylacetamide in lab experiments is its low toxicity and good pharmacokinetic properties. This compound is also relatively easy to synthesize and purify, making it easily accessible for research purposes. However, one of the limitations of using this compound is its lack of specificity, as it has been shown to modulate multiple signaling pathways. This can make it difficult to determine the exact mechanism of action and target of this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 2-cyclohexyl-N-4-pyridinylacetamide. One area of focus could be on improving the specificity of this compound, to better understand its mechanism of action and target. Another area of focus could be on developing more potent derivatives of this compound, to improve its therapeutic efficacy. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other diseases such as autoimmune disorders and infectious diseases.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-4-pyridinylacetamide involves the reaction of cyclohexylamine with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-4-pyridinylacetamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12/h6-9,11H,1-5,10H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGQDFKSRCNXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(pyridin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)

![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)


![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)


![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)